molecular formula C15H12N2O5 B1595847 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid CAS No. 1234-27-1

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid

Cat. No. B1595847
CAS RN: 1234-27-1
M. Wt: 300.27 g/mol
InChI Key: CPBPNIAQWUCTAS-UHFFFAOYSA-N
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Description

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid, also known as 4-CPBA, is an organic acid that is used in several scientific applications. It is an important compound in the synthesis of pharmaceuticals, biopolymers, and other materials. 4-CPBA has a wide range of biochemical and physiological effects, and is used in laboratory experiments for a variety of purposes.

Scientific Research Applications

Antibacterial and Antifungal Properties Benzoic acid derivatives, including various salts, esters, and related compounds, are widely used for their antibacterial and antifungal properties. These compounds find applications as preservatives in food, cosmetics, and pharmaceutical products due to their effectiveness in inhibiting microbial growth. The widespread use of benzoic acid derivatives underlines their importance in maintaining the safety and stability of a broad range of products (del Olmo, Calzada, & Nuñez, 2017).

Surface Chemistry and Material Science Applications Research has explored the behavior of carboxyphenyl groups, such as those in benzoic acid derivatives, when attached to surfaces like graphite or glassy carbon. These studies investigate how the surface attachment affects properties like acidity (pKa) and suggest applications in modifying surface chemistry for sensors or other materials science applications (Abiman et al., 2007).

Catalysis and Synthesis of Heterocyclic Compounds Benzoic acid derivatives play a crucial role in catalytic processes, such as the oxidative coupling of carboxylic acids with alkynes. These reactions are pivotal in synthesizing condensed heterocyclic compounds, including isocoumarin derivatives, which have applications in various chemical syntheses and potential in developing new materials or pharmaceuticals (Shimizu et al., 2009).

Photophysical Properties and Luminescence The study of benzoic acid derivatives, such as 4-(N-phenylamino)benzoic acid, contributes to understanding the intramolecular charge transfer (ICT) and its effects on fluorescence. Such insights are valuable in designing new materials for optical devices, including sensors and light-emitting diodes (Ma, Chen, & Jiang, 2003).

Biotechnological Applications Innovative applications of carboxylic acids in biotechnology include the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, showcasing the potential of carboxylase enzymes in eco-friendly chemical syntheses (Aresta et al., 1998).

properties

IUPAC Name

4-[(4-carboxyphenyl)carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-13(19)9-1-5-11(6-2-9)16-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBPNIAQWUCTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310780
Record name 4,4'-(Carbonyldiazanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid

CAS RN

1234-27-1
Record name NSC231663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Carbonyldiazanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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